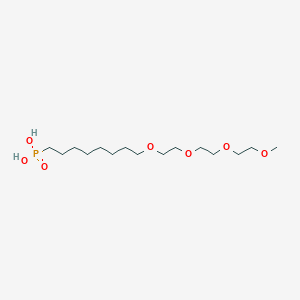

m-PEG4-(CH2)6-Phosphonic acid

Übersicht

Beschreibung

M-PEG4-(CH2)6-Phosphonic acid is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs .

Synthesis Analysis

The synthesis of m-PEG4-(CH2)6-Phosphonic acid involves the use of a PEG linker with a phosphonic acid group attached .Molecular Structure Analysis

The molecular weight of m-PEG4-(CH2)6-Phosphonic acid is 356.39, and its formula is C15H33O7P . The SMILES representation is COCCOCCOCCOCCCCCCCCP(O)(O)=O .Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving m-PEG4-(CH2)6-Phosphonic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of m-PEG4-(CH2)6-Phosphonic acid include its molecular weight of 356.39, its formula of C15H33O7P, and its SMILES representation .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Polymer Modifications

Poly(ethylene glycol) (PEG) Derivatives Preparation : PEG derivatives, including those with phosphonic acid terminations, are synthesized using the Kabachnik–Fields and Moedritzer–Irani procedures. These derivatives are prepared in fair-to-good yields from commercially available PEG, demonstrating the versatility of phosphonic acid in polymer chemistry (Turrin et al., 2012).

Conjugation Strategies for Polymer Stabilizers : Phosphonic acid-terminated PEG and other polymers are synthesized using amine-thiol-ene and amine-thiol-thiosulfonate conjugation strategies. These polymers are utilized for creating stable, water-dispersible multifunctional upconverting luminescent nanohybrids (Kurowska et al., 2022).

Biomedical Applications of Functionalized Nanoparticles : The use of bifunctional phosphonic linkers, like m-PEG4-(CH2)6-Phosphonic acid, for the functionalization of Fe3O4 magnetic nanoparticles (MNPs) shows promise in biomedical applications. This includes drug loading and release capabilities for antitumor drugs and neurotransmitters, as well as enhanced biocompatibility (Tudisco et al., 2013).

Surface Modification and Nanotechnology

Coating Metal Oxide Nanoparticles : Phosphonic acid derivatives, including m-PEG4-(CH2)6-Phosphonic acid, are used to coat metal oxide nanoparticles. This enhances their colloidal stability and biocompatibility, demonstrating their potential in nanomaterials and nanomedicine (Berret & Graillot, 2022).

Interfacial Activity and Surface Modification : Phosphonic acid terminated PEG oligomers, including m-PEG4-(CH2)6-Phosphonic acid, show strong interfacial activity. They are effective in modifying hydrophobic surfaces and stabilizing cerium oxide nanoparticles in various solvents, indicating their utility in polymer surface modification and supracolloidal assemblies (Qi et al., 2012).

MRI Contrast Agents and Pharmacokinetics : Multi-phosphonic acid PEG copolymers coated on iron oxide nanoparticles demonstrate prolonged blood circulation and delayed hepatic uptake, highlighting their potential as effective MRI contrast agents (Ramniceanu et al., 2016).

Polymer Chemistry and Materials Science

Enhancing Proton Conductivity : Phosphonic acid functional copolymers grafted with flexible spacers like PEG show significantly increased proton conductivity, relevant for fuel cell membrane technology (Çelik & Bozkurt, 2013).

Crosslinking in Medical Materials : N-Methylene phosphonic chitosan modified with PEG shows improved water swelling and hygroscopicity, suitable for medical material applications (Ramos et al., 2006).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

8-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]octylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H33O7P/c1-19-9-10-21-13-14-22-12-11-20-8-6-4-2-3-5-7-15-23(16,17)18/h2-15H2,1H3,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNQSHEHZCLMYKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCCCCCCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

m-PEG4-(CH2)6-Phosphonic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{(1R,2S,4R)-4-[(5-{[1-(3-Bromobenzyl)-1H-pyrazol-3-yl]carbonyl}pyrimidin-4-yl)amino]-2-hydroxycyclopentyl}methyl sulfamate](/img/structure/B609176.png)

![2-[[5-[3-(Dimethylamino)propyl]-2-methylpyridin-3-yl]amino]-9-(trifluoromethyl)-5,7-dihydropyrimido[5,4-d][1]benzazepine-6-thione](/img/structure/B609179.png)

![(2R)-2-amino-5-[[(2R)-1-[[(2R,3R)-3-methoxy-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B609189.png)